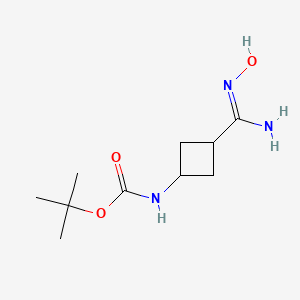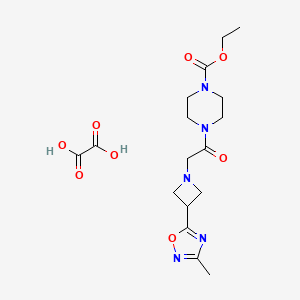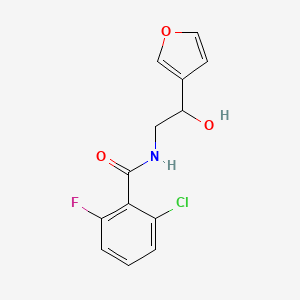
tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (3-(N-hydroxycarbamimidoyl)cyclobutyl)carbamate” is a chemical compound with the molecular formula C10H19N3O3. It is not intended for human or veterinary use and is for research use only. It can be used as a reference substance for drug impurities and reagents .
Synthesis Analysis
The compound was prepared using a method from the literature involving the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . It had physical and NMR data in agreement with published values .Molecular Structure Analysis
The molecular structure of the compound shows fairly conventional bond lengths and angles. The N-hydroxycarbamate functionality is quite accurately planar with a torsion angle O(1)–C(1)–N(1)–(O3) of +2.1(2)° .Chemical Reactions Analysis
The compound has been used in a number of recent applications, including the generation of t-Boc–N=O for use as a Diels Alder dienophile .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.28 . It is a powder at room temperature .Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[3-[(Z)-N'-hydroxycarbamimidoyl]cyclobutyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)12-7-4-6(5-7)8(11)13-15/h6-7,15H,4-5H2,1-3H3,(H2,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCISQYYTOPNBMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CC(C1)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)







![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-](/img/structure/B2388550.png)


